

Application Notes: L-Alanine-1-¹³C,¹⁵N in Quantitative Proteomics (SILAC)

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Compound of Interest

Compound Name: L-Alanine-1-¹³C,¹⁵N

Cat. No.: B12062408

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Introduction

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry (MS)-based proteomics.[1] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" (isotope-labeled) media, SILAC enables accurate relative quantification of protein abundance between different experimental conditions. [3]

L-Alanine-1-¹³C,¹⁵N is a stable isotope-labeled version of the amino acid L-Alanine, where the carboxyl carbon is replaced with carbon-13 (¹³C) and the amino nitrogen is replaced with nitrogen-15 (¹⁵N). While arginine and lysine are the most commonly used amino acids in SILAC due to the specificity of trypsin cleavage, other amino acids like L-Alanine can be valuable for specific research applications, particularly in studies focused on metabolic pathways where alanine plays a key role.[4][5] The use of L-Alanine-1-¹³C,¹⁵N introduces a significant mass shift, facilitating the accurate differentiation and quantification of peptides from "light" and "heavy" samples.

Key Applications

- Quantitative Analysis of Protein Expression: SILAC with L-Alanine-1-¹³C,¹⁵N allows for the precise relative quantification of thousands of proteins between different cell populations.

This can be applied to study the effects of drug treatments, disease states, or genetic modifications on the cellular proteome.

- **Metabolic Flux Analysis:** As a key node in cellular metabolism, labeled alanine can be used to trace its incorporation into various metabolic pathways, providing insights into cellular bioenergetics and biosynthesis. L-Alanine is involved in sugar and acid metabolism, providing energy for muscle tissue, the brain, and the central nervous system.
- **Protein Turnover Studies:** By monitoring the rate of incorporation of "heavy" L-Alanine, researchers can study the synthesis and degradation rates of individual proteins.
- **Analysis of Post-Translational Modifications (PTMs):** SILAC can be combined with enrichment strategies to quantify changes in the levels of specific PTMs, such as phosphorylation, in response to cellular stimuli.

Experimental Protocols

The following is a generalized protocol for a SILAC experiment using L-Alanine-1-¹³C,¹⁵N. Specific parameters may need to be optimized based on the cell line and experimental goals.

Materials

- Cell line of interest
- SILAC-grade DMEM or RPMI 1640 medium deficient in L-Alanine
- Dialyzed Fetal Bovine Serum (dFBS)
- "Light" L-Alanine (natural abundance)
- "Heavy" L-Alanine-1-¹³C,¹⁵N
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (MS-grade)
- C18 spin columns for peptide cleanup
- Mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system

Protocol

- Cell Culture and Metabolic Labeling:
 - Culture two populations of cells. For the "light" population, supplement the L-Alanine-deficient medium with "light" L-Alanine to a final concentration typical for the specific medium formulation.
 - For the "heavy" population, supplement the L-Alanine-deficient medium with "heavy" L-Alanine-1-¹³C,¹⁵N to the same final concentration.
 - Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid. The efficiency of incorporation should be monitored, aiming for >95%.
- Experimental Treatment:
 - Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment), while the other serves as a control.
- Cell Lysis and Protein Quantification:
 - Harvest both "light" and "heavy" cell populations.
 - Wash the cells with ice-cold PBS.
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

- Quantify the protein concentration for each lysate.
- Protein Mixing and Digestion:
 - Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg each).
 - Reduce the disulfide bonds in the mixed protein sample with DTT.
 - Alkylate the cysteine residues with IAA.
 - Digest the proteins into peptides overnight using trypsin.
- Peptide Cleanup:
 - Desalt and concentrate the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.
- LC-MS/MS Analysis:
 - Analyze the cleaned peptide mixture using a high-resolution mass spectrometer.
 - Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).
- Data Analysis:
 - Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of "heavy" and "light" peptides based on their extracted ion chromatograms.

Data Presentation

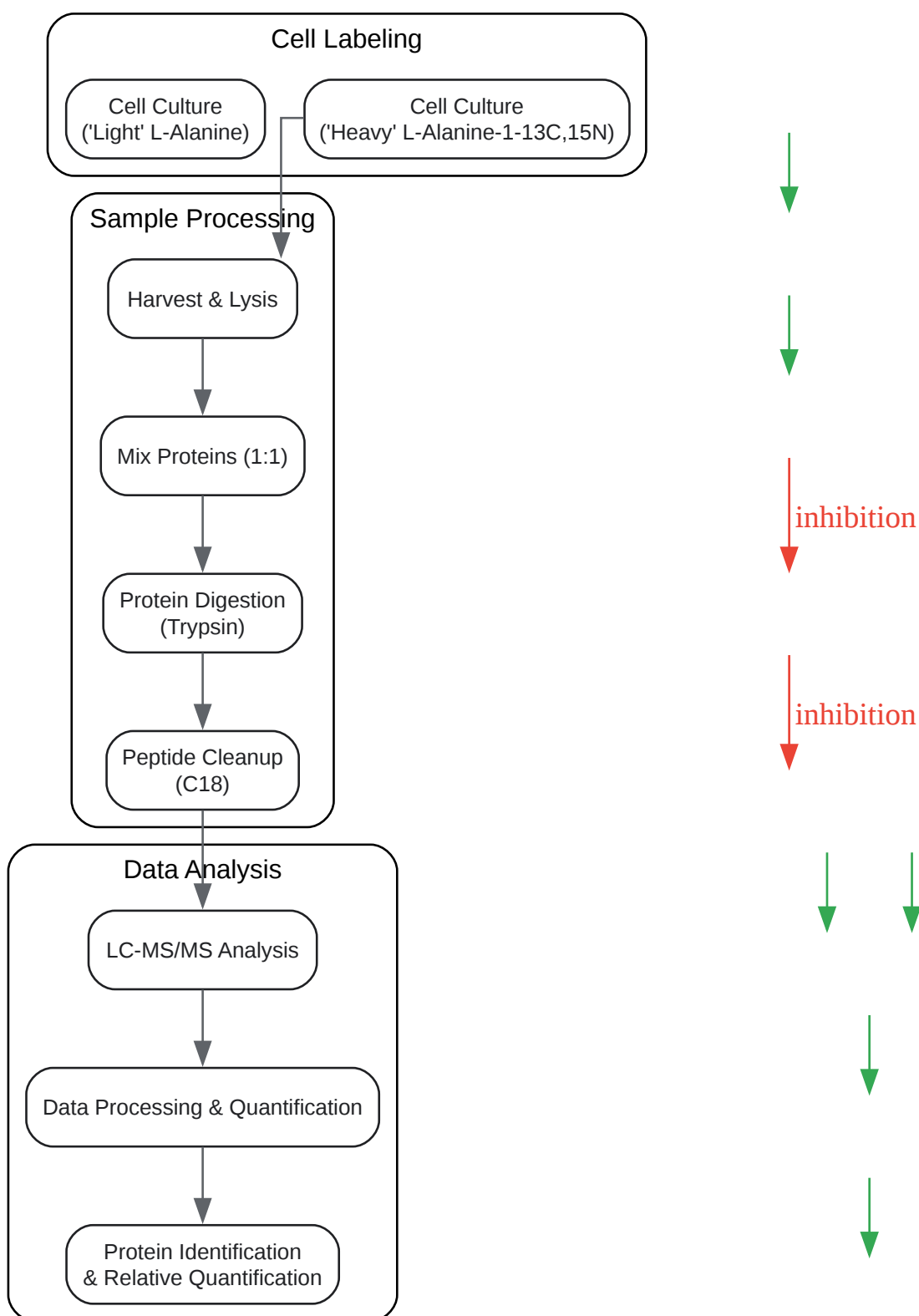
Quantitative proteomics data from a SILAC experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the control ("light") and experimental ("heavy") conditions.

Protein ID	Gene Name	Description	Ratio H/L	p-value	Regulation
P04049	ARAF	Serine/threonine-protein kinase A-Raf	2.54	0.001	Upregulated
Q9Y243	mTOR	Serine/threonine-protein kinase mTOR	0.45	0.005	Downregulated
P60709	ACTB	Actin, cytoplasmic 1	1.02	0.95	Unchanged
P31749	AKT1	RAC-alpha serine/threonine-protein kinase	1.98	0.012	Upregulated
Q13541	PIK3CB	Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit beta	0.99	0.89	Unchanged

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow



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